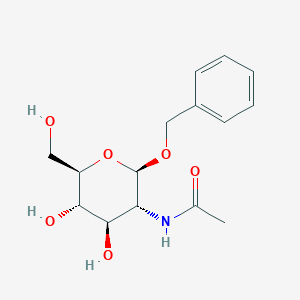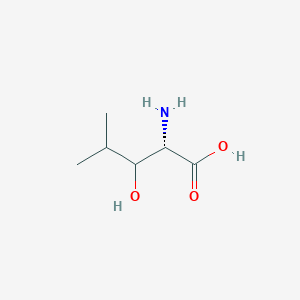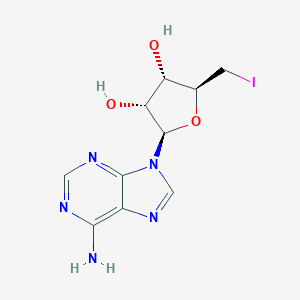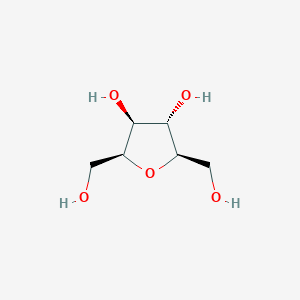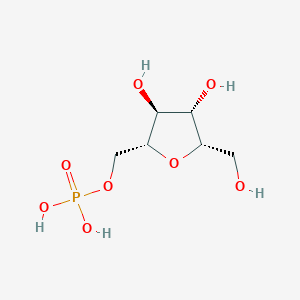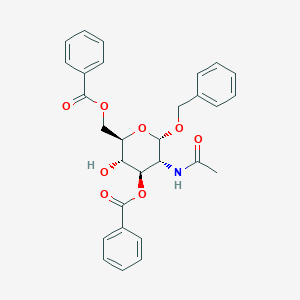
5-メチルシトシン塩酸塩
概要
説明
5-Methylcytosine hydrochloride: is a methylated form of the DNA base cytosine. It is a significant epigenetic marker involved in the regulation of gene expression, genomic imprinting, and inhibition of transposable elements. The compound is closely associated with translational fidelity and tRNA recognition .
科学的研究の応用
Chemistry: 5-Methylcytosine hydrochloride is used as a standard in high-performance liquid chromatography (HPLC) for the estimation of global methylation rates. It is also employed in high-resolution mass spectroscopic analysis .
Biology: The compound plays a crucial role in studies of DNA methylation processes, which are essential for understanding gene regulation, epigenetics, and cellular differentiation .
Medicine: Research involving 5-Methylcytosine hydrochloride contributes to the understanding of diseases such as cancer and neurological disorders, where aberrant DNA methylation patterns are often observed .
Industry: In industrial applications, 5-Methylcytosine hydrochloride is used in the development of diagnostic tools and therapeutic agents targeting epigenetic modifications .
作用機序
Target of Action
5-Methylcytosine hydrochloride primarily targets DNA and RNA molecules. It plays a crucial role in gene expression, genomic imprinting, and inhibition of transposable elements . It is closely associated with translational fidelity and tRNA recognition .
Mode of Action
5-Methylcytosine hydrochloride interacts with its targets by modifying the cytosine bases in DNA and RNA. When cytosine is methylated, the DNA maintains the same sequence, but the expression of methylated genes can be altered . This process is part of the field of epigenetics .
Biochemical Pathways
5-Methylcytosine hydrochloride affects various biochemical pathways. It modulates the stability, translation, transcription, nuclear export, and cleavage of RNAs to mediate cell proliferation, differentiation, apoptosis, stress responses, and other biological functions . It is also involved in the regulation of multiple oncogenes, facilitating the pathogenesis and progression of cancers .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of 5-Methylcytosine hydrochloride’s action are significant. It mediates gene expression, genomic imprinting, and inhibition of transposable elements . It is also closely associated with translational fidelity and tRNA recognition . These effects can alter the expression of genes and impact various biological processes.
生化学分析
Biochemical Properties
5-Methylcytosine hydrochloride is involved in several biochemical reactions, primarily through its role in DNA methylation. This compound interacts with DNA methyltransferases (DNMTs), which catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the fifth carbon of cytosine . The interaction between 5-methylcytosine hydrochloride and DNMTs is crucial for maintaining DNA methylation patterns, which are essential for normal development and cellular differentiation. Additionally, 5-methylcytosine hydrochloride can be oxidized by ten-eleven translocation (TET) enzymes to form 5-hydroxymethylcytosine, further influencing gene expression and cellular functions .
Cellular Effects
5-Methylcytosine hydrochloride has significant effects on various types of cells and cellular processes. It plays a pivotal role in regulating gene expression by modulating the accessibility of transcription factors to DNA . This compound can influence cell signaling pathways, such as those involved in cell proliferation, differentiation, and apoptosis. For instance, the presence of 5-methylcytosine hydrochloride in promoter regions of genes can lead to transcriptional repression, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 5-methylcytosine hydrochloride involves its interaction with DNA and various proteins. This compound binds to specific DNA sequences, altering the chromatin structure and influencing gene expression . The methylation of cytosine residues by 5-methylcytosine hydrochloride can inhibit the binding of transcription factors and other regulatory proteins, leading to gene silencing . Additionally, the oxidation of 5-methylcytosine hydrochloride by TET enzymes can result in the formation of 5-hydroxymethylcytosine, which can further modulate gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methylcytosine hydrochloride can change over time. This compound is relatively stable under physiological conditions, but its effects can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, 5-methylcytosine hydrochloride can undergo degradation, leading to changes in its ability to regulate gene expression and cellular functions. Long-term studies have shown that the stability of 5-methylcytosine hydrochloride is crucial for maintaining its biological activity and ensuring consistent experimental results .
Dosage Effects in Animal Models
The effects of 5-methylcytosine hydrochloride can vary with different dosages in animal models. At low doses, this compound can effectively modulate gene expression and cellular functions without causing significant toxicity . At high doses, 5-methylcytosine hydrochloride can lead to adverse effects, such as DNA damage, apoptosis, and impaired cellular metabolism . Threshold effects have been observed, where the biological activity of 5-methylcytosine hydrochloride is dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
5-Methylcytosine hydrochloride is involved in several metabolic pathways, primarily through its role in DNA methylation and demethylation . This compound interacts with DNMTs and TET enzymes, which regulate the addition and removal of methyl groups on cytosine residues . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function . Additionally, 5-methylcytosine hydrochloride can be incorporated into RNA molecules, further modulating protein synthesis and cellular responses to environmental stimuli .
Transport and Distribution
Within cells and tissues, 5-methylcytosine hydrochloride is transported and distributed through various mechanisms . This compound can be actively transported into the nucleus, where it interacts with DNA and regulatory proteins . Additionally, 5-methylcytosine hydrochloride can be distributed to different cellular compartments, such as the cytoplasm and mitochondria, influencing its localization and accumulation . The transport and distribution of 5-methylcytosine hydrochloride are essential for its biological activity and regulatory functions .
Subcellular Localization
The subcellular localization of 5-methylcytosine hydrochloride is primarily within the nucleus, where it exerts its effects on DNA methylation and gene expression . This compound can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may influence RNA methylation and protein synthesis . The localization of 5-methylcytosine hydrochloride is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: 5-Methylcytosine hydrochloride can be synthesized through the methylation of cytosine. The methylation process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective methylation at the 5th position of the cytosine ring.
Industrial Production Methods: In industrial settings, the production of 5-Methylcytosine hydrochloride involves large-scale methylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and commercial use .
化学反応の分析
Types of Reactions:
Oxidation: 5-Methylcytosine can undergo oxidation to form 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.
Reduction: Although less common, reduction reactions can convert 5-Methylcytosine back to cytosine under specific conditions.
Substitution: 5-Methylcytosine can participate in substitution reactions where the methyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Catalyzed by TET enzymes in the presence of cofactors such as Fe(II) and α-ketoglutarate.
Reduction: Requires reducing agents like sodium borohydride under controlled conditions.
Substitution: Involves nucleophilic reagents and specific catalysts to facilitate the replacement of the methyl group.
Major Products Formed:
Oxidation: 5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine.
Reduction: Cytosine.
Substitution: Various substituted cytosine derivatives depending on the reagents used.
類似化合物との比較
Cytosine: The unmethylated form of 5-Methylcytosine.
5-Hydroxymethylcytosine: An oxidized derivative of 5-Methylcytosine.
5-Formylcytosine: A further oxidized form of 5-Hydroxymethylcytosine.
5-Carboxylcytosine: The final oxidized product in the TET-mediated oxidation pathway.
Uniqueness: 5-Methylcytosine is unique due to its role as a stable epigenetic marker that directly influences gene expression and cellular differentiation. Unlike its oxidized derivatives, which are intermediates in the DNA demethylation process, 5-Methylcytosine serves as a long-term regulatory element in the genome .
特性
IUPAC Name |
6-amino-5-methyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMULVRPAUPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
554-01-8 (Parent) | |
| Record name | 5-Methylcytosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058366646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30207085 | |
| Record name | 5-Methylcytosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Methylcytosine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
58366-64-6 | |
| Record name | 2(1H)-Pyrimidinone, 6-amino-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58366-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylcytosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058366646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylcytosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-methyl-1H-pyrimidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLCYTOSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/232TOB65NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





